molecular formula C11H11ClN2O B11820811 N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine

N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine

Katalognummer: B11820811
Molekulargewicht: 222.67 g/mol
InChI-Schlüssel: SCIULEACWTTXID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine is a compound with the molecular formula C11H11ClN2O. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles play a crucial role in cell biology and have various biologically vital properties .

Vorbereitungsmethoden

The synthesis of N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine involves the reaction of 6-chloro-1-methyl-1H-indole-3-carbaldehyde with hydroxylamine hydrochloride under specific conditions. The reaction typically occurs in the presence of a base such as sodium acetate in a solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine can be compared with other indole derivatives such as:

  • N-(1-methyl-1H-indol-3-yl)methylamine
  • 6-chloro-1-methyl-1H-indole-3-carbaldehyde
  • N-(6-chloro-1-methyl-1H-indol-3-yl)acetamide

These compounds share similar indole structures but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific combination of a hydroxylamine group and a chloro-substituted indole ring, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C11H11ClN2O

Molekulargewicht

222.67 g/mol

IUPAC-Name

N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C11H11ClN2O/c1-7(13-15)10-6-14(2)11-5-8(12)3-4-9(10)11/h3-6,15H,1-2H3

InChI-Schlüssel

SCIULEACWTTXID-UHFFFAOYSA-N

Kanonische SMILES

CC(=NO)C1=CN(C2=C1C=CC(=C2)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.